molecular formula C7H3ClFNO B2528729 4-Chloro-1-fluoro-2-isocyanatobenzene CAS No. 39718-31-5

4-Chloro-1-fluoro-2-isocyanatobenzene

Cat. No. B2528729
CAS RN: 39718-31-5
M. Wt: 171.56
InChI Key: IAVUGNQDGAZJAZ-UHFFFAOYSA-N
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Description

“4-Chloro-1-fluoro-2-isocyanatobenzene” is a chemical compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “4-Chloro-1-fluoro-2-isocyanatobenzene” is 1S/C7H3ClFNO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H . This code represents the molecular structure of the compound .


Physical And Chemical Properties Analysis

“4-Chloro-1-fluoro-2-isocyanatobenzene” is predicted to have a melting point of -1.05° C and a boiling point of approximately 222.6° C at 760 mmHg . The density is predicted to be approximately 1.3 g/cm3 . The refractive index is predicted to be n20D 1.53 .

Scientific Research Applications

Conclusion

4-Chloro-1-fluoro-2-isocyanatobenzene’s versatility makes it a valuable tool in various scientific endeavors. Whether in organic synthesis, materials science, or drug development, its unique properties contribute to advancements across disciplines. Researchers continue to explore novel applications, expanding our understanding of this intriguing compound . If you have any further questions or need additional information, feel free to ask!

Safety and Hazards

“4-Chloro-1-fluoro-2-isocyanatobenzene” is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H315, H317, H318, H332, H334, H335, which indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-1-fluoro-2-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUGNQDGAZJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-fluoro-2-isocyanatobenzene

CAS RN

39718-31-5
Record name 4-chloro-1-fluoro-2-isocyanatobenzene
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